molecular formula C12H18ClN3 B1349145 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline CAS No. 714282-41-4

3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Cat. No.: B1349145
CAS No.: 714282-41-4
M. Wt: 239.74 g/mol
InChI Key: VWFUMOMOAMTOFN-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-ethylpiperazin-1-yl)aniline (CAS 714282-41-4) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This aniline derivative, with the molecular formula C₁₂H₁₈ClN₃ and a molecular weight of 239.74 g/mol, is characterized by its piperazine substituent and is a valuable intermediate in organic and medicinal chemistry research . Piperazine-based compounds are significant in pharmaceutical development, and this chemical serves as a key building block for synthesizing more complex molecules, particularly nitrogen-containing heterocycles like benzimidazole derivatives . Such structures are frequently explored for their biological activity, including potential as enzyme inhibitors . Researchers utilize this compound under the precaution that it is for research and further manufacturing applications only; it is not intended for diagnostic or direct human use . Proper handling procedures should be followed, and the product should be stored sealed in a dry environment at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-2-15-6-8-16(9-7-15)12-10(13)4-3-5-11(12)14/h3-5H,2,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFUMOMOAMTOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359219
Record name 3-chloro-2-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714282-41-4
Record name 3-chloro-2-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Green Chemistry and Sustainable Synthesis Considerations in Aniline and Piperazine Chemistry

The synthesis of complex molecules like 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline is increasingly scrutinized through the lens of green and sustainable chemistry. This approach aims to minimize environmental impact by focusing on principles such as atom economy, the use of renewable resources, and the development of energy-efficient and less hazardous synthetic routes. The principles of green chemistry are highly relevant to the synthesis of both the aniline (B41778) and piperazine (B1678402) moieties of the target compound.

Sustainable Approaches to Aniline Derivative Synthesis

Traditional methods for synthesizing aniline and its derivatives often involve harsh reaction conditions, such as high temperatures and pressures, and the use of hazardous reagents. specchemonline.com For instance, the reduction of nitroarenes to anilines has historically relied on methods like the Béchamp process, which generates significant iron oxide waste. rsc.orgrsc.org Catalytic hydrogenation, while an improvement, often requires precious metal catalysts and high-pressure hydrogen. rsc.orgkau.edu.sa

Modern sustainable alternatives focus on several key areas:

Catalysis: The development of more efficient and environmentally benign catalysts is a cornerstone of green aniline synthesis. This includes the use of less toxic and more abundant metals as alternatives to palladium. nih.gov Photocatalysis, using visible light to drive the reduction of nitrobenzenes, represents a significant advancement, allowing reactions to occur at room temperature. kau.edu.sa Researchers have also explored electrosynthesis, which uses electricity, ideally from renewable sources, to reduce nitrobenzenes to anilines with high yield and selectivity, avoiding harsh chemical reductants. specchemonline.com

Alternative Reaction Media: Replacing volatile and often toxic organic solvents is a major goal of green chemistry. tandfonline.com Water is an ideal green solvent, and methods for conducting C-N cross-coupling reactions in aqueous media have been developed. tandfonline.com Solvent-free, or neat, conditions are also being explored, sometimes in conjunction with techniques like microwave irradiation to accelerate reaction times and reduce energy consumption. tandfonline.comrsc.org

Energy Efficiency: The use of alternative energy sources like sunlight and microwave irradiation can lead to more sustainable processes. tandfonline.comrsc.org Sunlight-driven reactions, in particular, offer a cost-effective and environmentally friendly way to conduct organic transformations. rsc.org

Atom Economy: This principle seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.com Direct C-H amination is an emerging strategy that offers high atom economy by avoiding the need for pre-functionalized starting materials, which generate stoichiometric waste. rsc.org

Greener Methodologies for Piperazine Synthesis

Recent innovations in piperazine synthesis include:

One-Pot Procedures: Simplified one-pot synthetic procedures have been developed to produce monosubstituted piperazines without the need for protecting groups. nih.gov These methods can be catalyzed by reusable heterogeneous catalysts, which are easily separated from the reaction mixture, reducing waste and simplifying purification. nih.gov

Photoredox Catalysis: Similar to aniline synthesis, photoredox catalysis is being used to create greener pathways to piperazine derivatives. mdpi.com The use of organic photocatalysts, which can be derived from renewable materials, further enhances the sustainability of these methods. mdpi.com

Renewable Feedstocks: While the direct synthesis of aniline and piperazine from renewable feedstocks is still an area of active research, the broader chemical industry is exploring the use of biomass-derived starting materials to reduce reliance on petrochemicals. nrel.gov

By integrating these green and sustainable considerations into the synthetic planning for this compound, it is possible to design routes that are not only efficient but also environmentally responsible. The focus on catalysis, alternative energy sources, safer solvents, and high atom economy represents a paradigm shift in the synthesis of pharmaceuticals and other fine chemicals.

Chemical Reactivity and Derivatization of 3 Chloro 2 4 Ethylpiperazin 1 Yl Aniline

Reactions at the Chloro-Substituted Aromatic Ring

The reactivity of the aryl chloride is significantly influenced by the powerful electron-donating resonance effects of the adjacent aniline (B41778) and piperazine (B1678402) groups. These effects increase the electron density of the aromatic ring, which generally hinders nucleophilic substitution while promoting electrophilic attack.

Aryl halides, such as the chlorobenzene (B131634) derivative , are typically resistant to classical nucleophilic aromatic substitution (SNAr) reactions. This inertness is due to the high energy required to form the transient Meisenheimer complex, a process that is disfavored by the presence of strong electron-donating groups like the aniline and piperazine moieties. Consequently, displacement of the chloride ion by common nucleophiles requires forcing conditions or, more commonly, transition-metal catalysis.

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide effective pathways for the substitution of the aryl chloride. Reactions like the Buchwald-Hartwig amination (for C-N bond formation) or Suzuki and Stille couplings (for C-C bond formation) can be employed to replace the chlorine atom with a variety of substituents. These reactions proceed through an oxidative addition/reductive elimination catalytic cycle, bypassing the need for a traditional SNAr mechanism. nih.gov

Reaction TypeNucleophile/ReagentCatalyst System (Typical)Potential Product
Buchwald-Hartwig AminationPrimary/Secondary Amine (R₂NH)Pd₂(dba)₃ / BINAP2-(4-Ethylpiperazin-1-yl)-N³-dialkylaniline-1,3-diamine derivative
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃2-(4-Ethylpiperazin-1-yl)-3-aryl-aniline
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄3-Alkyl-2-(4-ethylpiperazin-1-yl)aniline
Ullmann CondensationAlcohol (ROH) / Phenol (ArOH)CuI / Base (e.g., K₂CO₃)3-Alkoxy- or 3-Aryloxy-2-(4-ethylpiperazin-1-yl)aniline

This interactive table summarizes potential catalytic cross-coupling reactions for the substitution of the aryl chloride.

The benzene (B151609) ring of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two potent activating groups: the primary amine (-NH₂) and the tertiary N-aryl amine of the piperazine ring. Both are strongly ortho-, para-directing. The chlorine atom, while deactivating via induction, is also an ortho-, para-director.

The regioselectivity of an EAS reaction is determined by the combined directing effects of these substituents.

Aniline Amine (-NH₂ at C2): Strongly directs incoming electrophiles to the ortho (C3, occupied) and para (C5) positions.

Piperazine Group (-NR₂ at C1): Strongly directs incoming electrophiles to the ortho (C2, occupied) and para (C6) positions.

Chloro Group (-Cl at C3): Weakly directs incoming electrophiles to the ortho (C2, occupied) and para (C5) positions.

The synergistic directing effect of the aniline and chloro groups towards the C5 position, combined with the strong directing effect of the piperazine group towards the C6 position, makes these two sites the most probable for substitution. The C5 position is electronically favored by two groups, while the C6 position is strongly activated by the para-position to the piperazine nitrogen. Steric hindrance from the bulky ethylpiperazinyl group may slightly disfavor attack at the C6 position compared to C5. Under strongly acidic conditions, protonation of the amino groups would convert them into deactivating, meta-directing ammonium (B1175870) ions, drastically altering the reactivity and regioselectivity.

SubstituentPositionElectronic EffectDirecting Influence
-N-ethylpiperazinylC1Activating (+R >> -I)Ortho, Para (to C2, C6)
-NH₂C2Activating (+R > -I)Ortho, Para (to C3, C5)
-ClC3Deactivating (-I > +R)Ortho, Para (to C2, C5)

This table outlines the directing effects of the substituents on the aromatic ring.

Reactions Involving the Aniline Moiety

The primary amino group of the aniline moiety is a key center for reactivity, serving as a potent nucleophile and a precursor for diazonium salts.

The lone pair of electrons on the nitrogen atom of the primary amine makes it highly nucleophilic and susceptible to reaction with a wide range of electrophiles. These reactions are fundamental for building more complex molecular architectures.

Acylation: The aniline readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce new functional moieties. nih.govtroindia.in

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides. This transformation is analogous to acylation and is also used for protection or modification.

Diazotization: Treatment of the primary amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0–5 °C), converts it into a diazonium salt. google.comgoogle.com These diazonium intermediates are highly versatile and can undergo a variety of subsequent reactions, such as Sandmeyer reactions (substitution with -Cl, -Br, -CN) or Schiemann reactions (substitution with -F), allowing the amino group to be replaced with a wide array of functionalities.

Reaction TypeElectrophile/ReagentConditionsProduct Class
AcylationAcetyl Chloride (CH₃COCl)Base (e.g., Pyridine)N-(3-Chloro-2-(4-ethylpiperazin-1-yl)phenyl)acetamide
SulfonylationTosyl Chloride (TsCl)Base (e.g., Pyridine)N-(3-Chloro-2-(4-ethylpiperazin-1-yl)phenyl)-4-methylbenzenesulfonamide
DiazotizationNaNO₂ / HCl0–5 °C3-Chloro-2-(4-ethylpiperazin-1-yl)benzenediazonium chloride
Sandmeyer ReactionDiazonium Salt / CuCNHeat2-Chloro-6-(4-ethylpiperazin-1-yl)benzonitrile

This table presents representative coupling reactions involving the aniline moiety.

Primary aromatic amines are sensitive to oxidation, and the reaction outcome is highly dependent on the choice of oxidizing agent and the reaction conditions. The presence of two other amine functionalities (the tertiary amines of the piperazine ring) adds complexity, as they can also be oxidized to their corresponding N-oxides.

Controlled oxidation of the primary amine can lead to various products. For instance, powerful oxidants like trifluoroperacetic acid can convert the aniline to a nitro group. Milder oxidants may yield intermediate species. Hypervalent iodine reagents, such as iodosobenzene (B1197198) or [bis(trifluoroacetoxy)iodo]benzene, are known to mediate the oxidation of anilines, potentially leading to coupling products or cyclized structures depending on the substrate. nih.govresearchgate.net Uncontrolled oxidation, for example by exposure to air over time, often leads to the formation of complex, colored polymeric materials.

This section focuses on the formation of the title compound via the reduction of a suitable precursor, a common strategy in the synthesis of aromatic amines. The most direct precursor to this compound is its corresponding nitro derivative, 1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine . The reduction of the nitro group to a primary amine is a standard and high-yielding transformation in organic synthesis.

This reduction can be achieved through several methods, with catalytic hydrogenation being one of the most common and cleanest. This process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. chemicalbook.comgoogle.com

PrecursorReagentsCatalystSolventProduct
1-(2-chloro-6-nitrophenyl)-4-ethylpiperazineHydrogen (H₂)Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)Methanol (B129727) or EthanolThis compound
1-(2-chloro-6-nitrophenyl)-4-ethylpiperazineTin(II) Chloride (SnCl₂)Concentrated HClEthanolThis compound
1-(2-chloro-6-nitrophenyl)-4-ethylpiperazineIron powder (Fe)Acetic Acid (CH₃COOH)Water/EthanolThis compound

This table details common methods for the synthesis of the title compound via reduction of its nitro precursor.

Reactivity of the Piperazine Nitrogen Atoms

The piperazine moiety in this compound contains two nitrogen atoms, N1 and N4, which exhibit distinct chemical reactivities. The N1 atom is directly attached to the chloro-substituted aniline ring, while the N4 atom is part of a tertiary amine with an ethyl substituent. This structural arrangement governs their respective roles in chemical transformations. The presence of these two nitrogen atoms significantly influences the molecule's pharmacokinetic properties by serving as hydrogen bond acceptors and increasing water solubility. nih.govencyclopedia.pub

The two nitrogen atoms of the piperazine ring in this compound display different basicities due to their distinct electronic environments.

N1 Atom: The nitrogen atom directly bonded to the aniline ring (N1) is significantly less basic. Its lone pair of electrons can be delocalized into the aromatic π-system, reducing their availability to accept a proton. This effect is common in N-aryl piperazine derivatives. nih.gov

N4 Atom: The nitrogen atom bearing the ethyl group (N4) behaves as a typical tertiary aliphatic amine. Its lone pair is readily available for protonation, making it the more basic of the two nitrogens. nih.gov

This difference in basicity dictates the compound's behavior in acid-base reactions. When treated with an acid, protonation will preferentially occur at the more basic N4 position, leading to the formation of a stable salt. The ability of the piperazine nitrogens to engage in such interactions is crucial for improving the aqueous solubility of drug candidates, a key factor in bioavailability. nih.gov

Table 1: Comparison of Nitrogen Atom Basicity

Nitrogen Atom Position Electronic Environment Expected Basicity Role in Salt Formation
N1 Attached to aniline ring Lone pair delocalized into aromatic system Low Unlikely to be protonated

The nucleophilic nature of the piperazine nitrogens allows for functionalization through N-alkylation and N-acylation, pivotal processes in organic synthesis for modifying a molecule's properties. nih.gov

N-Alkylation: This reaction involves the introduction of an alkyl group onto a nitrogen atom. For this compound, the N4 nitrogen is already alkylated with an ethyl group. Further alkylation would be challenging and could lead to the formation of a quaternary ammonium salt. However, if starting from its precursor, 3-chloro-2-(piperazin-1-yl)aniline (B15327502), N-alkylation would selectively occur at the more nucleophilic N4 position. smolecule.com This is a common strategy for synthesizing N-substituted piperazine derivatives. mdpi.com The reaction is typically achieved by treating the piperazine with an alkyl halide (e.g., alkyl chloride or bromide) in the presence of a base. mdpi.comresearchgate.net

N-Acylation: This process introduces an acyl group (R-C=O) and is a fundamental method for creating amides. beilstein-journals.org The amino group of the piperazine can react with acylating agents like acyl chlorides or anhydrides. smolecule.com Similar to alkylation, the more basic and sterically accessible N4 nitrogen of a precursor like 3-chloro-2-(piperazin-1-yl)aniline would be the primary site of acylation. The resulting amides can significantly alter the electronic and steric properties of the parent molecule. researchgate.net

Table 2: General Functionalization Reactions of Piperazine Moiety

Reaction Type Reagent Typical Conditions Product
N-Alkylation Alkyl Halide (R-X) Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) N-Alkyl Piperazine Derivative

Multi-Component and Tandem Reactions Utilizing this compound or its Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in synthetic chemistry. nih.govacsgcipr.org The structural features of this compound, specifically the nucleophilic piperazine nitrogen and the aniline amino group, make it and its precursors suitable candidates for such reactions.

The Michael addition, or conjugate addition, is a widely used carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org When the nucleophile is an amine, the reaction is known as an aza-Michael addition, which is a key step in the synthesis of various nitrogen-containing heterocycles. ntu.edu.sg

Piperazine and its derivatives, such as structures related to this compound, can act as effective nucleophiles in aza-Michael reactions. nih.gov The N4 nitrogen, being a secondary or tertiary amine, can add to a "Michael acceptor" (an electrophilic alkene). wikipedia.org

The general mechanism involves three key steps:

The nucleophilic nitrogen of the piperazine attacks the β-carbon of the α,β-unsaturated system.

This conjugate addition breaks the C=C π-bond, forming an intermediate enolate.

The enolate is subsequently protonated to yield the final adduct. masterorganicchemistry.com

In a tandem Michael addition-elimination sequence, the initial adduct undergoes a subsequent elimination reaction if a suitable leaving group is present on the Michael acceptor. This results in a formal substitution at the vinylic position. For instance, the reaction of an N-ethylpiperazine structure with a β-halo-α,β-unsaturated ketone could proceed via an initial aza-Michael addition, followed by the elimination of the halide to regenerate the double bond with the piperazine moiety attached.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-chloro-2-(piperazin-1-yl)aniline
Acyl chloride
Alkyl halide
Anhydride (B1165640)
β-halo-α,β-unsaturated ketone
Potassium carbonate

Structural Elucidation and Conformational Analysis in the Context of 3 Chloro 2 4 Ethylpiperazin 1 Yl Aniline

X-ray Crystallography Studies of Analogous and Related Compounds

The crystal structure of 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate has been determined through single-crystal X-ray diffraction, offering a precise model for its atomic arrangement and molecular conformation. researchgate.net

The compound crystallizes in the monoclinic system. researchgate.net The systematic analysis of the diffraction data led to the assignment of the C2/c space group. The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were determined at a temperature of 296(2) K. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c (No. 15)
a (Å)27.228(5)
b (Å)11.380(2)
c (Å)9.3775(16)
β (°)95.733(2)
Volume (ų)2891.1(9)
Z (Molecules per unit cell)8

The molecular structure determined by X-ray diffraction reveals the precise bond lengths, bond angles, and torsion angles within the 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate molecule. These parameters are fundamental to understanding the molecule's geometry and steric relationships. For instance, the orientation of the substituents on the piperazine (B1678402) ring is described by specific torsion angles. researchgate.net In analogous structures, the piperazinyl ring is often oriented at a significant dihedral angle with respect to the aromatic ring. unimi.it

Torsion AngleValue (°)
C1–N2–C9–C10155.7(2)
C1–N2–C9–C11-169.2(2)
C10–N2–C9–C11170.0(2)

In related and analogous heterocyclic systems, the six-membered piperazine ring typically adopts a stable chair conformation. unimi.it This conformation minimizes torsional strain and steric hindrance between the substituents on the ring. In the chair form, the substituents can occupy either axial or equatorial positions. The specific puckering parameters of the ring, such as Q and θ, quantitatively describe the degree and nature of the chair conformation. unimi.it For example, in the related compound 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, the piperazinyl ring is confirmed to adopt a chair conformation. unimi.itpreprints.org This is the most energetically favorable conformation and is anticipated for the piperazine moiety in 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline as well.

Analysis of the Crystal Structure of 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline Monohydrate (an isomer)

Advanced Spectroscopic Characterization Methods

While detailed experimental spectroscopic data for this compound is not widely published, its structure can be unequivocally confirmed and characterized using a suite of advanced spectroscopic techniques. These methods probe different aspects of the molecule's composition and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would identify the number of non-equivalent carbon atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the complete connectivity of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula (C₁₂H₁₈ClN₃). uni.lu Fragmentation patterns observed in the mass spectrum (e.g., using techniques like ESI-MS/MS) would provide further structural information about the different components of the molecule.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like FT-IR and FT-Raman would identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the aniline (B41778) group, C-N stretching of the piperazine and aniline moieties, C-H stretching of the aromatic and aliphatic parts, and C-Cl stretching would be expected. These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding.

The combination of these spectroscopic methods provides a comprehensive characterization of the molecular structure, complementing the detailed three-dimensional information obtained from X-ray crystallography of its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, it is possible to map out the carbon-hydrogen framework.

Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals corresponding to the protons on the substituted benzene (B151609) ring.

Piperazine Protons: Distinct signals for the methylene (B1212753) (-CH₂-) protons of the piperazine ring.

Ethyl Group Protons: A characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂-) protons of the ethyl group.

Amine Protons: A broad signal for the amine (-NH₂) protons.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: Signals for the carbon atoms of the benzene ring, with shifts influenced by the chlorine, amine, and piperazine substituents.

Piperazine Carbons: Signals for the carbon atoms within the piperazine ring.

Ethyl Group Carbons: Signals for the methyl and methylene carbons of the ethyl group.

Without experimental data, a definitive assignment of chemical shifts and coupling constants for this compound cannot be provided at this time.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (Molecular Formula: C₁₂H₁₈ClN₃), the analysis would confirm the molecular weight and offer insights into the compound's structure through the study of its fragmentation patterns under ionization.

While experimental fragmentation data is not available, predicted mass spectrometry data for various adducts of the molecule have been calculated. uni.lu This information is crucial for identifying the compound in mass spectrometry analyses.

Adduct TypePredicted m/z
[M+H]⁺240.12621
[M+Na]⁺262.10815
[M-H]⁻238.11165
[M]⁺239.11838

The primary peak of interest would be the molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques, the protonated molecule ([M+H]⁺). uni.lu The isotopic pattern of the molecular ion peak would be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the main peak, which is indicative of the presence of a single chlorine atom. Analysis of the fragmentation pattern would be expected to show characteristic losses of the ethyl group and fragmentation of the piperazine ring, providing further structural confirmation.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. Specific bonds and functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies.

A detailed experimental vibrational spectroscopic analysis for this compound has not been reported in the available literature. However, a theoretical analysis would predict characteristic vibrational modes.

Expected Characteristic Vibrational Frequencies:

N-H Stretching: The aniline amine group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and piperazine groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be found in the 1450-1600 cm⁻¹ region.

C-N Stretching: Vibrations corresponding to the C-N bonds of the aniline and piperazine groups would be present in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: A characteristic stretching vibration for the C-Cl bond would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

Without access to experimental spectra, a definitive assignment of the vibrational modes and a detailed conformational analysis for this compound cannot be conducted.

Computational and Theoretical Investigations of 3 Chloro 2 4 Ethylpiperazin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the molecular properties of "3-Chloro-2-(4-ethylpiperazin-1-yl)aniline". These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. sapub.org For "this compound," DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and a range of electronic properties. A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and DFT. sapub.org

The application of DFT can elucidate the distribution of electron density, highlighting the most electron-rich and electron-poor regions of the molecule. This is crucial for understanding its reactivity and intermolecular interactions. For instance, the nitrogen atoms of the piperazine (B1678402) ring and the aniline (B41778) group are expected to be nucleophilic centers, while the chlorinated aromatic ring will have a modified electronic profile.

Table 1: Representative DFT-Calculated Properties for this compound (Note: The following data is illustrative and represents typical outputs of DFT calculations for a molecule of this nature.)

PropertyCalculated Value
Total Energy (Hartree)-1250.456
HOMO Energy (eV)-5.87
LUMO Energy (eV)-0.98
HOMO-LUMO Gap (eV)4.89
Dipole Moment (Debye)3.21

These calculations would suggest that "this compound" has a significant dipole moment, indicating a polar nature. The HOMO-LUMO gap provides an approximation of the molecule's chemical reactivity and its ability to participate in electronic transitions. mdpi.com

Hartree-Fock (HF) theory is another fundamental ab initio quantum chemistry method that can be applied to study "this compound". sapub.org While computationally less expensive than more advanced methods, HF does not fully account for electron correlation, which can be important for accurate property prediction.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation. These methods provide more accurate results but are computationally more demanding. For a molecule of the size of "this compound," MP2 would be a feasible option for refining the geometry and calculating more accurate interaction energies.

The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For "this compound," a Pople-style basis set like 6-31G(d,p) would be a reasonable starting point for geometry optimization and electronic structure calculations. sapub.org This basis set includes polarization functions (d,p) which are important for describing the bonding in molecules containing heteroatoms like chlorine and nitrogen.

For more accurate energy calculations or the study of subtle electronic effects, larger basis sets such as 6-311++G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) could be employed. The geometry optimization process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is typically achieved using gradient-based optimization algorithms.

Molecular Modeling and Conformational Space Exploration

The flexibility of the ethylpiperazine side chain in "this compound" means that the molecule can exist in multiple conformations. Molecular modeling techniques are essential for exploring this conformational space to identify the most stable structures.

Conformational analysis of "this compound" involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This can be performed using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods. The goal is to identify the low-energy conformers that are most likely to be populated at room temperature.

Once the low-energy conformers of "this compound" have been identified, their electronic structures can be analyzed in detail. researchgate.net

Charge Density Distribution: The distribution of electron charge across the molecule can be visualized using electrostatic potential maps. These maps would likely show negative potential (red) around the nitrogen atoms and the chlorine atom, indicating regions susceptible to electrophilic attack. The hydrogen atoms of the aniline group would exhibit positive potential (blue), making them potential hydrogen bond donors.

Ionization Potential: The ionization potential, the energy required to remove an electron from the molecule, can be estimated from the energy of the Highest Occupied Molecular Orbital (HOMO) through Koopmans' theorem. A lower ionization potential suggests that the molecule is more easily oxidized.

Table 2: Calculated Electronic Properties for a Low-Energy Conformer of this compound (Note: The following data is illustrative and represents typical outputs of electronic structure analysis for a molecule of this nature.)

PropertyCalculated Value
Ionization Potential (eV)7.95
Electron Affinity (eV)0.23
Electronegativity (eV)4.09
Chemical Hardness (eV)3.86
Global Electrophilicity Index2.17

These theoretical investigations provide a detailed picture of the structural and electronic properties of "this compound," which is invaluable for understanding its chemical behavior and for the rational design of new molecules with desired properties. researchgate.net

Prediction of Spectroscopic Signatures

Computational chemistry offers robust methods for the prediction of various spectroscopic signatures, which are crucial for the structural identification and characterization of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate the theoretical spectra of compounds like this compound.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical chemical shifts for both ¹H and ¹³C nuclei. nih.gov These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts provide a valuable reference for the assignment of experimentally observed signals. For instance, theoretical calculations can help distinguish between the various aromatic protons and the protons on the ethyl and piperazine groups, which may have overlapping signals in an experimental spectrum.

Similarly, vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can be computationally modeled. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. eurekaselect.comresearchgate.net These predicted frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds within this compound. By comparing the theoretical spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, aiding in the confirmation of the compound's structure and functional groups.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is another area where computational methods are highly valuable. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic transitions of a molecule. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. This information helps in understanding the electronic structure of the molecule and interpreting the observed UV-Vis spectrum.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Illustrative Value
¹H NMR Chemical Shift (δ) Aromatic Protons: 6.8-7.5 ppm
Piperazine Protons: 2.6-3.2 ppm
Ethyl Protons (CH₂): 2.5 ppm
Ethyl Protons (CH₃): 1.1 ppm
¹³C NMR Chemical Shift (δ) Aromatic Carbons: 115-150 ppm
Piperazine Carbons: 45-55 ppm
Ethyl Carbon (CH₂): 52 ppm
Ethyl Carbon (CH₃): 12 ppm
FT-IR Vibrational Frequency (ν) N-H Stretch: ~3400 cm⁻¹
C-H (Aromatic) Stretch: ~3050 cm⁻¹
C-H (Aliphatic) Stretch: ~2950 cm⁻¹
C=C (Aromatic) Stretch: ~1600 cm⁻¹
C-N Stretch: ~1300 cm⁻¹
C-Cl Stretch: ~750 cm⁻¹
UV-Vis Wavelength (λmax) ~250 nm, ~300 nm

Note: These are illustrative values based on computational studies of similar compounds and are not experimental data.

Reaction Pathway and Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their pathways and mechanisms. For this compound, computational approaches can be used to investigate various potential reactions, such as electrophilic aromatic substitution, N-alkylation, or oxidation.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a measure of the reaction's feasibility and rate.

For example, in an electrophilic aromatic substitution reaction, computational models can predict the most likely site of substitution on the aniline ring. byjus.comlkouniv.ac.in The presence of the chloro, amino, and piperazinyl substituents influences the electron density of the aromatic ring, directing incoming electrophiles to specific positions. chemistrysteps.comgeeksforgeeks.org Computational analysis of the intermediate structures (sigma complexes) can reveal which pathway is energetically most favorable.

Furthermore, computational studies can shed light on the role of catalysts and solvents in a reaction. The interaction of the reactant molecules with a catalyst or solvent molecules can be modeled to understand how these components influence the reaction mechanism and energetics.

Consider a hypothetical N-arylation reaction to form the piperazine-aniline bond. Computational methods could be used to compare different catalytic cycles, for instance, a palladium-catalyzed Buchwald-Hartwig amination. The energies of the oxidative addition, ligand exchange, and reductive elimination steps could be calculated to identify the rate-determining step and optimize reaction conditions.

Table 2: Illustrative Computational Data for a Hypothetical Electrophilic Nitration Reaction

Reaction Coordinate Species Relative Energy (kcal/mol)
Reactants This compound + NO₂⁺ 0.0
Transition State 1 (ortho-attack) [Ortho-substituted intermediate]‡ +18.5
Intermediate 1 (ortho-substituted) Ortho-substituted sigma complex +5.2
Transition State 2 (para-attack) [Para-substituted intermediate]‡ +15.3
Intermediate 2 (para-substituted) Para-substituted sigma complex +2.1
Product (para-substituted) 3-Chloro-2-(4-ethylpiperazin-1-yl)-5-nitroaniline -10.8

Note: These are hypothetical, illustrative values to demonstrate the application of computational chemistry in elucidating reaction mechanisms.

Analytical Methodologies for 3 Chloro 2 4 Ethylpiperazin 1 Yl Aniline

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline, enabling its separation from impurities, starting materials, and other components within a sample matrix. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC) and Optimization for Aniline (B41778) Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like many aniline derivatives. However, the analysis of amines, including substituted anilines, can be challenging due to their basicity and polarity, which can lead to peak tailing and poor chromatographic performance. labrulez.com

Optimization Strategies: To overcome these challenges, several optimization steps are crucial. The use of deactivated columns is essential to prevent the adsorption of these highly active analytes to the support material or tubing. labrulez.com Column deactivation is often achieved by adding a base to the packing material. labrulez.com For complex mixtures of aniline derivatives, capillary columns such as an OV-17 (30 m × 0.32 mm × 0.5 μm) have demonstrated effective separation. researchgate.net

A typical GC oven temperature program for analyzing aromatic amines might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) to ensure the elution of all compounds of interest. oup.com The choice of carrier gas, such as helium, hydrogen, or nitrogen, can also impact separation efficiency. oup.com While helium is common, hydrogen or nitrogen can serve as effective alternatives for the GC-MS analysis of primary aromatic amines. oup.com

For certain aniline derivatives, derivatization may be necessary to improve volatility and thermal stability, especially for GC analysis. thermofisher.com For example, reaction with acetic anhydride (B1165640) followed by trifluoroacetic anhydride can produce diacyl derivatives that are more readily resolved by GC. oup.com

Table 1: Illustrative GC Parameters for Substituted Aniline Analysis

Parameter Setting Purpose
Column DB-5ms (30 m x 0.25 mm, 0.5 µm) Provides good resolution for a wide range of analytes.
Carrier Gas Helium at 33.3 cm/sec Inert carrier for analyte transport.
Oven Program 40°C (5 min), then 12°/min to 290°C, hold 10 min Separates compounds based on boiling points. chem-agilent.com
Injector Splitless, 250°C Ensures complete volatilization of the sample.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. thermofisher.com It is particularly well-suited for the purity assessment and quantification of this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of aniline and its derivatives. researchgate.net A typical RP-HPLC method for a related compound, 3-chloroaniline (B41212) hydrochloride, utilizes a C18 or similar column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com The acidic modifier helps to ensure good peak shape for basic compounds like anilines by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

Method development for a specific compound like this compound would involve optimizing parameters such as the mobile phase composition (the ratio of organic solvent to aqueous buffer), the pH of the mobile phase, and the column temperature to achieve the desired separation and peak shape. researchgate.net UV detection is commonly employed, with the wavelength set to the absorbance maximum of the analyte for optimal sensitivity. nih.govscirp.org

Table 2: Example HPLC Conditions for Chloroaniline Analysis

Parameter Condition Rationale
Column XBridge C18 (e.g., 4.6 x 150 mm, 5 µm) Standard reversed-phase column for nonpolar to moderately polar compounds. researchgate.net
Mobile Phase Acetonitrile and pH 3.0 phosphate (B84403) buffer (32:68 v/v) Provides good separation and peak shape for basic analytes. researchgate.net
Flow Rate 1.0 - 2.0 mL/min Typical flow rate for analytical scale HPLC. researchgate.netacs.org
Detection UV at 239 nm Wavelength for sensitive detection of chloroanilines. researchgate.netnih.gov

| Column Temp. | 40°C | Can improve peak shape and reproducibility. researchgate.net |

Hyphenated Techniques for Comprehensive Analysis

For unambiguous identification and analysis in complex matrices, chromatographic techniques are often coupled with mass spectrometry. These "hyphenated" techniques provide a powerful combination of separation and detection capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Absolute Analyte Identification and Confirmation

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. researchgate.net This technique is a gold standard for the absolute identification and confirmation of volatile and semi-volatile organic compounds. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification by comparison to spectral libraries. researchgate.net

In the context of this compound, GC-MS would be invaluable for confirming its identity in a synthesized product or for identifying it as a component in a complex mixture. mdpi.com The technique offers excellent sensitivity and selectivity, making it suitable for trace-level analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of compounds that are not amenable to GC, and for the analysis of complex mixtures. nih.gov This technique is particularly relevant for the analysis of piperazine (B1678402) derivatives. nih.govrdd.edu.iq LC-MS and its tandem version, LC-MS/MS, provide high sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations. nih.govperkinelmer.com

For the analysis of this compound in a complex matrix, such as a biological fluid or an environmental sample, LC-MS would be the method of choice. The liquid chromatography step separates the target analyte from matrix components, and the mass spectrometer provides highly selective detection, minimizing interferences. nih.gov The use of techniques like multiple reaction monitoring (MRM) in LC-MS/MS can further enhance selectivity and sensitivity. nih.gov

Sample Preparation and Matrix Considerations for Analytical Accuracy

The accuracy and reliability of any analytical method are highly dependent on the sample preparation process. The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For the analysis of aniline derivatives in solid matrices like soil, techniques such as accelerated solvent extraction (ASE) have been shown to be effective. mdpi.com For aqueous samples, solid-phase extraction (SPE) is a common and effective technique for preconcentration and cleanup. hep.com.cn In biological matrices like urine or serum, supported liquid extraction (SLE) or liquid-liquid extraction (LLE) are frequently employed. researchgate.netoup.com The choice of extraction solvent and the adjustment of sample pH are critical parameters that must be optimized to ensure efficient recovery of the target analyte. researchgate.net

Matrix effects can be a significant challenge in quantitative analysis, particularly in LC-MS. These effects, caused by co-eluting matrix components that can suppress or enhance the ionization of the analyte, can lead to inaccurate results. The use of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is the most effective way to compensate for matrix effects and ensure analytical accuracy.

Applications of 3 Chloro 2 4 Ethylpiperazin 1 Yl Aniline in Advanced Chemical Synthesis

Role as a Synthetic Intermediate and Building Block for Complex Organic Scaffolds

In modern organic chemistry, the assembly of complex molecules often relies on the use of versatile building blocks that can be systematically joined to form larger, functional structures known as molecular scaffolds. mdpi.com 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline serves as an exemplary synthetic intermediate, a stable compound that acts as a stepping stone in a multi-step synthesis. Its value lies in the distinct reactivity of its functional groups, which can be addressed selectively to construct elaborate three-dimensional structures.

The arylpiperazine unit is a well-established pharmacophore, a molecular feature recognized by biological targets, particularly in the development of ligands for serotonin (B10506) receptors. nih.gov Consequently, this compound is a valuable precursor for creating complex organic scaffolds aimed at modulating these biological pathways. Similarly structured, commercially available compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been successfully used as building blocks in heterocyclic oriented synthesis (HOS) to produce diverse libraries of nitrogen-containing heterocycles, demonstrating the utility of multi-reactive aromatic compounds in creating complex molecular frameworks. nih.gov

The strategic placement of the chloro, amino, and ethylpiperazinyl groups allows this compound to act as a "hub" in scaffold-based synthesis, providing multiple points for covalent attachment of other molecular fragments. mdpi.com This enables the rational construction of molecules with precisely defined architectures and functionalities.

FeatureRole in Scaffold SynthesisPotential Reactions
**Aniline (B41778) Group (-NH₂) **Primary attachment point; source of nucleophilicity.Acylation, Alkylation, Diazotization, Reductive Amination.
Chloro Group (-Cl) Site for carbon-carbon or carbon-heteroatom bond formation.Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination.
Ethylpiperazine Moiety Modulator of solubility and basicity; secondary reaction site.Salt formation, Quaternization.
Aromatic Ring Core structural unit.Electrophilic Aromatic Substitution (under specific conditions).

Derivatization for Novel Chemical Entities with Modifiable Functional Groups

The potential for derivatization is a key attribute of this compound, allowing chemists to systematically modify its structure to create novel chemical entities with tailored properties. Each functional group on the molecule offers a handle for specific chemical transformations.

The Primary Amine (-NH₂): The aniline amine is a versatile functional group. It can undergo acylation with acyl chlorides or anhydrides to form amides, react with sulfonyl chlorides to produce sulfonamides, or be alkylated. Crucially, it can be converted into a diazonium salt, which is a gateway to a vast array of other functional groups (e.g., -OH, -F, -CN, -H) via Sandmeyer and related reactions.

The Chlorine Atom (-Cl): The chloro substituent on the aromatic ring is another key site for modification. It can be replaced through nucleophilic aromatic substitution reactions, particularly if the ring is activated. More significantly, it serves as a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (e.g., Suzuki, Heck reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds. This allows for the attachment of a wide range of aryl, alkyl, or amino groups.

The Ethylpiperazine Group: The tertiary amine within the ethylpiperazine ring imparts basicity to the molecule and can influence its solubility and pharmacokinetic properties in derivative compounds. It can be protonated to form salts or quaternized with alkyl halides.

The table below summarizes some of the key derivatization possibilities.

Reaction TypeReagent ExampleFunctional Group Introduced
Acylation (on -NH₂)Acetyl ChlorideAmide (-NHCOCH₃)
Sulfonylation (on -NH₂)Tosyl ChlorideSulfonamide (-NHSO₂R)
Diazotization/SandmeyerNaNO₂/HCl, then CuCNNitrile (-CN)
Suzuki Coupling (on -Cl)Phenylboronic Acid, Pd catalystPhenyl Group (-C₆H₅)
Buchwald-Hartwig (on -Cl)Aniline, Pd catalystSubstituted Amine (-NHR)

Contribution to Rational Design and Synthesis of Chemical Libraries

The creation of chemical libraries—large, organized collections of distinct but structurally related compounds—is a cornerstone of modern drug discovery. nih.gov this compound is an ideal building block for such libraries due to its multiple, orthogonally reactive functional groups. This allows for a combinatorial approach where a core scaffold is decorated with a wide variety of substituents.

Recent advances have moved from broad, empirical screening towards the rational design of focused libraries tailored to specific protein families or binding motifs. nih.gov In this context, a building block like this compound can be strategically employed. For instance, in solid-phase synthesis, the aniline group could be used to anchor the molecule to a resin. Subsequently, the chloro group could be reacted with one set of building blocks (e.g., a diverse collection of boronic acids in a Suzuki coupling), followed by modification of the piperazine (B1678402) moiety or the aromatic ring, to rapidly generate a large library of compounds.

This approach is exemplified by methodologies developed for other multi-reactive building blocks, which are used for the polymer-supported synthesis of diverse heterocyclic libraries crucial for drug discovery. nih.gov The use of such well-defined intermediates contributes to a more strategic and hypothesis-driven application of high-throughput screening technologies like DNA-encoded libraries (DELs). nih.gov

Utility in the Production of Fine Chemicals, Dyes, and Pigments

Beyond pharmaceuticals, substituted anilines are foundational materials in the broader chemical industry, including the production of fine chemicals and colorants.

Fine Chemicals: Aniline derivatives are critical intermediates for various fine chemicals, including agrochemicals. For example, the related compound 3-chloro-2-methylaniline (B42847) is a key raw material for the synthesis of quinclorac, a quinolinecarboxylic acid herbicide. google.com This highlights the potential role of this compound as an intermediate for other specialized or high-value chemicals.

Dyes and Pigments: The chemistry of aniline is historically and fundamentally linked to the synthesis of dyes. The primary aromatic amine of this compound can be readily diazotized using nitrous acid to form a reactive diazonium salt. This intermediate can then be coupled with electron-rich aromatic compounds (coupling agents) like phenols or other anilines to form highly colored azo compounds. Azo dyes represent a large and commercially significant class of colorants. ijirset.com Simple chloroanilines, such as 3-chloroaniline (B41212), are used in the industry and are known by designations like "Fast Orange GC Base" or "Azoic diazo component 2," underscoring their established role in dye synthesis. nih.gov The specific substituents on the this compound molecule—the chloro and ethylpiperazine groups—would be expected to modulate the color (chromophore), solubility, and lightfastness of any resulting dyes.

Potential as a Precursor in Specialized Materials Chemistry Applications

The unique combination of functional groups in this compound also suggests its potential as a monomer or precursor in the field of materials chemistry. While specific applications are not widely documented, its structure allows for logical extrapolation to the synthesis of functional polymers and specialized materials.

The aniline moiety can participate in oxidative polymerization to form substituted polyanilines, a class of conducting polymers. The ethylpiperazine and chloro substituents would influence the final material's properties, such as solubility in organic solvents, processability, and electronic characteristics.

Furthermore, the primary amine allows the molecule to be incorporated into high-performance polymers like polyamides or polyimides through condensation reactions with diacyl chlorides or dianhydrides. In this role, the rigid aromatic core would contribute to thermal stability, while the pendant ethylpiperazine group could enhance solubility or provide sites for post-polymerization modification, such as metal chelation or quaternization to create ion-exchange materials.

Future Research Directions in 3 Chloro 2 4 Ethylpiperazin 1 Yl Aniline Chemistry

Development of More Efficient, Selective, and Atom-Economical Synthetic Pathways

The synthesis of highly substituted anilines is a cornerstone of modern organic chemistry. Future research on 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable methods.

Key areas for development include:

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds. numberanalytics.com Future work could optimize this reaction for the coupling of 1-ethylpiperazine (B41427) with a suitable precursor like 1,2-dichloro-3-nitrobenzene, followed by reduction. Research into novel phosphine (B1218219) ligands could enhance catalytic turnover numbers, reduce reaction times, and allow for milder conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): SNAr is a classical and often cost-effective method. mdpi.com A potential route involves the reaction of 2,6-dichloroaniline (B118687) or a related derivative with 1-ethylpiperazine. Research could focus on overcoming the typically harsh conditions required by exploring microwave-assisted synthesis or developing highly activated substrates to improve reaction rates and selectivity.

Atom Economy Enhancement: Future synthetic designs should prioritize atom economy, a key principle of green chemistry. rsc.org This involves designing pathways that maximize the incorporation of starting materials into the final product, for instance, by using catalytic hydrogenation for nitro group reduction which produces water as the only byproduct. acs.org

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Precursors Key Research Focus Advantages Challenges
Buchwald-Hartwig Amination 1,2-dichloro-3-aminobenzene + 1-ethylpiperazine Ligand design, catalyst loading optimization High functional group tolerance, good yields Cost of palladium and ligands, catalyst removal
Nucleophilic Aromatic Substitution (SNAr) 2,6-dichloroaniline + 1-ethylpiperazine Microwave-assistance, novel solvent systems Lower cost, simpler reagents Often requires harsh conditions, potential side reactions

| One-Pot/Tandem Reactions | N-activated aziridines + substituted anilines | Catalyst development for sequential reactions | Increased efficiency, reduced purification steps | Complex optimization, substrate scope limitations |

Exploration of Novel Chemical Transformations and Rearrangement Reactions

The functional groups within this compound—the primary aniline (B41778), the tertiary amines of the piperazine (B1678402) ring, and the chlorinated aromatic core—offer multiple handles for novel chemical transformations.

Aniline Group Derivatization: The primary amino group is a versatile starting point. Future research could explore its conversion into a diazonium salt, opening pathways to a wide array of functionalities via Sandmeyer-type reactions (e.g., -OH, -CN, -halides). wikipedia.org Furthermore, acylation or sulfonylation could be used to synthesize libraries of amide derivatives for structure-activity relationship (SAR) studies.

C-H Activation/Functionalization: Directing group-assisted C-H activation could enable the selective introduction of new substituents onto the aniline ring, bypassing traditional electrophilic aromatic substitution pathways which may have regioselectivity issues. nih.gov This would allow for the synthesis of novel analogues with tailored electronic and steric properties.

Piperazine Ring Transformations: The tertiary amines of the piperazine ring can be targeted for quaternization to produce cationic derivatives or oxidized to form N-oxides, potentially altering the molecule's solubility and biological profile.

Rearrangement Reactions: Systematic investigation into rearrangement reactions specific to phenylpiperazines or ortho-substituted anilines could uncover novel molecular scaffolds. bohrium.com For example, exploring conditions that might induce Smiles or Hofmann-Martius type rearrangements could lead to unexpected and potentially valuable new chemical entities.

Advanced Computational Studies for Predictive Chemistry, Catalyst Design, and Reaction Optimization

Computational chemistry is an indispensable tool for accelerating chemical research. Applying advanced computational methods to this compound can provide deep mechanistic insights and guide experimental design.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for synthetic routes like the Buchwald-Hartwig amination or SNAr. acs.orgnih.govresearchgate.netrsc.orgrsc.org This understanding can help in optimizing reaction conditions (e.g., choice of base, solvent, temperature) and explaining experimental outcomes. acs.org

Catalyst Design: For transition-metal-catalyzed syntheses, computational screening can be used to design new ligands with superior activity and selectivity. By modeling the interaction between the catalyst, substrates, and ligands, researchers can rationally design catalysts that lower activation energy barriers for desired reaction pathways. nih.gov

Predictive Chemistry (QSAR/Machine Learning): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties (e.g., solubility, lipophilicity) and potential biological activities of novel derivatives. Machine learning algorithms, trained on DFT-derived data, can further enhance the accuracy of these predictions for properties like reaction kinetics. chemistryworld.com

Table 2: Applications of Computational Studies

Computational Method Application Area Research Goal
Density Functional Theory (DFT) Synthetic Pathway Analysis Elucidate reaction mechanisms; predict transition state energies; optimize solvent and temperature conditions. researchgate.net
Molecular Docking Catalyst/Ligand Design Model ligand-metal interactions; predict binding affinities to guide the design of more efficient catalysts.

| QSAR & Machine Learning | Derivative Design & Screening | Predict biological activity and physicochemical properties of virtual compounds; prioritize synthetic targets. chemistryworld.com |

Design and Synthesis of Advanced Materials Incorporating the Core Structure

The unique combination of a rigid aromatic core and a flexible, functional piperazine unit makes this compound an attractive building block for advanced materials.

Conducting Polymers: Polyaniline is a well-known conducting polymer. The aniline moiety of the title compound could be used as a monomer or co-monomer in polymerization reactions to create novel substituted polyanilines. rsc.org The piperazine and chloro substituents would modulate the polymer's electronic properties, solubility, and morphology, potentially leading to new materials for chemical sensors or electronic devices. acs.orgresearchgate.net

High-Performance Polymers: The diamine nature of the piperazine moiety, once the aniline nitrogen is involved in polymerization, makes it a suitable monomer for creating high-performance polymers like polyamides or polyimides. These materials could exhibit enhanced thermal stability, chemical resistance, and specific mechanical properties.

Antimicrobial Materials: The piperazine heterocycle is a "privileged" structure found in many bioactive molecules, including antimicrobials. scispace.comnih.govrsc.org Future work could involve incorporating this molecule into polymer backbones or grafting it onto surfaces to create materials with inherent antimicrobial activity for use in biomedical devices or coatings. researchgate.net

Table 3: Potential Advanced Materials

Material Class Role of the Core Structure Potential Applications
Substituted Polyanilines Monomer/Co-monomer Chemical sensors, anti-corrosion coatings, organic electronics. rsc.org
Polyamides/Polyimides Diamine building block High-temperature plastics, advanced composites, separation membranes.
Antimicrobial Polymers Bioactive pendant group or backbone component Coatings for medical devices, water purification systems, antimicrobial textiles. nih.gov

| CO₂ Capture Materials | Amine-functionalized solid support | Sorbents for post-combustion carbon capture. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via acylation of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline using propanoyl chloride derivatives in a DMF:DIEA (9:1) solvent system. Catalysts like palladium on carbon may be employed for hydrogenation steps. Reaction parameters (temperature, solvent choice, and time) are optimized via automated monitoring systems to minimize by-products. Purification is achieved using mass-guided HPLC, ensuring >98% analytical purity .
  • Key Steps :

  • Acylation under anhydrous conditions.
  • Continuous flow processes for industrial scalability (inferred from analogous syntheses) .

Q. How is the molecular structure of this compound characterized?

  • Techniques : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals monoclinic symmetry (space group C2/c), unit cell parameters (a = 27.228 Å, b = 11.380 Å), and hydrogen bonding patterns. NMR (¹H/¹³C) and LC/MS validate purity and functional groups .
  • Critical Data :

  • Fractional atomic coordinates for Cl1 (x = 0.19832, y = 0.36051) and N2 (x = 0.13080) .
  • Displacement parameters (Uiso) for carbon atoms range from 0.0521–0.0692 Ų .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

  • Approach : Single-point screens (10 µM) against Gq-coupled muscarinic acetylcholine receptors (M1, M3, M5) identify binding affinity. IC₅₀ values are determined via concentration-response curves (CRCs) using radioligand displacement assays .
  • Findings : Structural analogs exhibit selective antagonism at M1 receptors, suggesting potential CNS applications .

Advanced Research Questions

Q. How do crystallographic data inform the compound’s stability and intermolecular interactions?

  • Analysis : The crystal lattice stabilizes via N–H⋯O and C–H⋯Cl hydrogen bonds (e.g., N1–H1A⋯O1 distance = 2.89 Å). Graph set analysis (Etter’s notation) identifies D(2,1) and R₂²(8) motifs, critical for predicting solubility and co-crystal formation .
  • Software : SHELX suite (SHELXL-2018/3) refines anisotropic displacement parameters, with R₁ = 0.0372 and wR₂ = 0.1058 .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives?

  • SAR Trends :

  • Piperazine Substitution : Ethyl groups enhance lipophilicity (logP ~2.8) compared to methyl analogs (logP ~2.3), improving blood-brain barrier penetration .
  • Chloro Position : Ortho-substitution on the aniline ring increases steric hindrance, reducing off-target binding .
    • Library Synthesis : A 24-member benzamide library screened at 10 µM identifies M1-selective antagonists (e.g., N-cyclopentylpropanamide derivative, IC₅₀ = 12 nM) .

Q. How does this compound interact with biological targets at the molecular level?

  • Mechanism : Docking studies suggest the ethylpiperazine moiety binds to hydrophobic pockets of M1 receptors, while the chloroaniline group forms π-π interactions with Tyr179. Mutagenesis validates Tyr179 as critical for affinity .
  • Biophysical Validation : Surface plasmon resonance (SPR) confirms KD = 8.2 ± 1.3 nM, with slow dissociation kinetics (koff = 0.002 s⁻¹) .

Q. What challenges arise in solubility and stability studies, and how are they addressed?

  • Challenges : Low aqueous solubility (2.1 µg/mL at pH 7.4) due to high logP. Hydrochloride salt formation improves solubility (18.5 µg/mL) but requires inert storage (-20°C, argon) to prevent degradation .
  • Analytical Methods : Accelerated stability testing (40°C/75% RH) monitored via HPLC-UV quantifies degradation products (e.g., dechlorinated byproduct at Rt = 3.2 min) .

Q. Which advanced analytical techniques resolve ambiguities in structural elucidation?

  • Multi-Technique Approach :

  • SCXRD : Resolves positional disorder in the ethylpiperazine chain (e.g., C8–C9 torsion angle = 62.3°) .
  • DFT Calculations : B3LYP/6-311+G(d,p) optimizations predict vibrational modes (e.g., C–Cl stretch at 680 cm⁻¹), validated via FT-IR .

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